tert-butyl N-(3-amino-5-fluorophenyl)carbamate
Description
Significance of Carbamate (B1207046) Functional Groups in Chemical Synthesis
The carbamate functional group (-NHCOO-) is a cornerstone in modern organic synthesis, primarily due to its role as a robust protecting group for amines. The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry. fishersci.co.uk Its widespread use stems from its ability to be introduced under relatively mild conditions and its stability across a wide range of chemical transformations, yet it can be readily removed under acidic conditions. fishersci.co.ukwikipedia.org This orthogonality allows for selective manipulation of other functional groups within a molecule without affecting the protected amine.
The general synthesis of tert-butyl carbamates involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. fishersci.co.ukorganic-chemistry.org This reaction is highly efficient and chemoselective for amino groups. organic-chemistry.org
Table 1: Common Methods for Boc Protection of Amines
| Reagents | Solvent(s) | Base | Conditions |
|---|---|---|---|
| (Boc)₂O | Water, THF, Acetonitrile (B52724) | NaOH, DMAP, NaHCO₃ | Room Temperature or 40°C |
This table summarizes common conditions for the introduction of the Boc protecting group onto an amine functional group. fishersci.co.uk
Overview of Fluorinated Amines as Synthetic Precursors
Fluorinated amines, particularly fluorinated anilines, are valuable precursors in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This is often referred to as the "fluorine effect."
The synthesis of fluorinated anilines can be challenging. One common approach involves the reduction of a corresponding nitroaromatic compound. For instance, the synthesis of a key intermediate for the drug Osimertinib, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, starts from 4-fluoro-2-methoxy-5-nitroaniline, which undergoes acylation, nucleophilic substitution, and then reduction of the nitro group to an amine. atlantis-press.com This highlights a typical strategy where the fluorinated nitroaniline is first elaborated before the final reduction to the desired amine.
The presence of a fluorine atom on the aromatic ring of an amine can influence its basicity and nucleophilicity, which must be considered when planning synthetic routes.
Contextualizing tert-Butyl N-(3-amino-5-fluorophenyl)carbamate within Advanced Organic Synthesis Research
This compound is a bifunctional molecule that serves as a valuable building block in multi-step organic synthesis. Its structure incorporates a nucleophilic amino group and a Boc-protected amino group on a fluorinated phenyl ring. This arrangement allows for selective reaction at the unprotected amine, while the other is masked.
The synthesis of this specific compound would typically involve the selective protection of one of the amino groups of 3,5-difluoroaniline, followed by a subsequent reaction to introduce the second amino group, or more commonly, the reduction of a nitro group on a precursor molecule. For example, a general approach could involve the Boc protection of one amine in a phenylenediamine, followed by further functionalization.
This compound is particularly useful as an intermediate in the synthesis of kinase inhibitors. ed.ac.uk Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. ed.ac.uk Small molecule kinase inhibitors are a major focus of modern drug discovery. The 3-amino-5-fluorophenyl motif is a key structural element in some of these inhibitors, and this compound provides a convenient way to introduce this fragment into a larger molecule. The Boc-protected amine can be deprotected at a later stage of the synthesis to allow for further elaboration.
Table 2: Physicochemical Properties of a Structurally Related Compound: tert-Butyl (3-aminophenyl)carbamate
| Property | Value |
|---|---|
| CAS Number | 68621-88-5 |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
This table provides data for a closely related, non-fluorinated analogue, highlighting the core structural features. bldpharm.com
The strategic placement of the fluorine atom, the free amino group, and the protected amino group makes this compound a versatile and valuable tool for medicinal chemists and synthetic organic chemists in the construction of complex, biologically active molecules.
Structure
3D Structure
Properties
CAS No. |
1691774-25-0 |
|---|---|
Molecular Formula |
C11H15FN2O2 |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-5-fluorophenyl)carbamate |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,13H2,1-3H3,(H,14,15) |
InChI Key |
MKRKHDCESRRTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)N)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl N 3 Amino 5 Fluorophenyl Carbamate and Analogues
Strategies for Carbamate (B1207046) Formation
The formation of a carbamate bond can be achieved through various synthetic routes, each with its own advantages regarding substrate scope, reaction conditions, and functional group tolerance.
Direct carboxylation of amines followed by esterification is a fundamental approach to carbamate synthesis. A three-component coupling reaction involving an amine, carbon dioxide (CO2), and an alkyl halide can efficiently produce carbamates. organic-chemistry.org This method often utilizes a base such as cesium carbonate to facilitate the reaction under mild conditions. organic-chemistry.org Another approach involves the in-situ generation of a carbamic acid intermediate from an arylamine and CO2, which is then dehydrated to form an isocyanate. This isocyanate can be subsequently trapped by an alcohol, like tert-butanol (B103910), to yield the desired tert-butyl carbamate. organic-chemistry.org
These methods are advantageous as they often employ readily available starting materials and can proceed under relatively mild conditions. The direct use of CO2 as a C1 source is also environmentally benign.
The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines, ureas, or carbamates. nih.gov The reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.orgbyjus.com This isocyanate intermediate can then be trapped by a nucleophile. wikipedia.org When tert-butanol is used as the trapping agent, a tert-butoxycarbonyl (Boc) protected amine is formed. nih.gov
The acyl azide precursor is typically generated from a carboxylic acid. One common method involves the reaction of the carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide. organic-chemistry.org This process forms the acyl azide, which then undergoes the Curtius rearrangement to the isocyanate, and is subsequently trapped to give the tert-butyl carbamate. organic-chemistry.orgorgsyn.org This one-pot procedure is efficient and tolerates a variety of functional groups. organic-chemistry.orgorgsyn.org
Key steps in the Curtius Rearrangement for carbamate synthesis:
Acyl Azide Formation: A carboxylic acid is converted to an acyl azide.
Rearrangement: The acyl azide rearranges to an isocyanate upon heating or irradiation. wikipedia.org
Nucleophilic Trapping: The isocyanate is trapped by an alcohol (e.g., tert-butanol) to form the carbamate. nih.gov
One of the most common and versatile methods for the synthesis of tert-butyl carbamates is the reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride (B1165640) or Boc2O). wikipedia.orgnbinno.com This reagent is widely used for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amine functionalities. nbinno.comchemicalbook.com The reaction is typically carried out in the presence of a base, such as sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP), in a suitable solvent like acetonitrile (B52724) or under aqueous conditions. wikipedia.orgchemicalbook.com
The reaction of an amine with Boc2O results in the formation of the N-tert-butoxycarbonyl (Boc) derivative. These carbamates are stable to many reagents but can be readily cleaved under moderately strong acidic conditions, such as with trifluoroacetic acid. wikipedia.orgmasterorganicchemistry.com
Table 1: Common Conditions for Boc Protection using Boc2O
| Base | Solvent | Typical Reaction Conditions |
|---|---|---|
| Sodium Bicarbonate | Water/Dioxane | Room temperature |
| 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room temperature |
Chloroformate reagents, with the general structure ROC(O)Cl, are reactive compounds used for the formation of carbamates and carbonate esters. wikipedia.org The reaction of a chloroformate with an amine, typically in the presence of a base to neutralize the HCl byproduct, yields a carbamate. wikipedia.org For the synthesis of tert-butyl carbamates, tert-butyl chloroformate would be the direct reagent, although its stability can be a concern.
An alternative and widely used strategy, particularly in peptide synthesis, involves the formation of a mixed anhydride. researchgate.netorgsyn.org In this approach, an N-protected amino acid is reacted with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base like N-methylmorpholine. orgsyn.orggoogle.com This generates a highly reactive mixed anhydride intermediate, which can then react with an amine to form an amide bond or with an alcohol to form an ester. While primarily used for peptide bond formation, this principle can be adapted for carbamate synthesis.
Isocyanates are key intermediates in the synthesis of carbamates and ureas. byjus.com The reaction of an isocyanate with an alcohol is a direct and efficient method for carbamate formation. nih.gov For the synthesis of tert-butyl N-(3-amino-5-fluorophenyl)carbamate, one of the amino groups of 3-fluoro-1,5-diaminobenzene could theoretically be converted into an isocyanate, which would then be reacted with tert-butanol. However, the more common route involves the reaction of an amine with an isocyanate. mdpi.com
For instance, the reaction of an amine with 3-fluorophenyl isocyanate in the presence of a base like triethylamine (B128534) can yield a urea (B33335) derivative. mdpi.com To form a carbamate, an alcohol would be used as the nucleophile instead of an amine. The generation of isocyanates can be achieved through various methods, including the Curtius rearrangement of acyl azides as previously discussed. nih.govwikipedia.org
Selective N-Protection Strategies with tert-Butoxycarbonyl (Boc)
In molecules containing multiple amino groups, such as 3-amino-5-fluoroaniline, selective protection of one amine is a critical synthetic challenge. Achieving mono-protection allows for the differential functionalization of the remaining free amine group(s).
A facile and effective method for the mono-Boc protection of symmetrical and unsymmetrical diamines has been developed. tandfonline.comresearchgate.net This strategy involves the sequential addition of one equivalent of an acid, such as hydrochloric acid (HCl), to a solution of the diamine. researchgate.net The addition of acid protonates one of the amino groups, rendering it significantly less nucleophilic than the free amine. researchgate.net Subsequent addition of one equivalent of di-tert-butyl dicarbonate (Boc2O) leads to the selective acylation of the more nucleophilic free amino group. researchgate.net The final step involves neutralization with a base to afford the mono-Boc protected diamine in good yield. researchgate.net This method is applicable on a large scale and often avoids the need for chromatographic purification. researchgate.net
Table 2: General Procedure for Selective Mono-Boc Protection of Diamines
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | 1 equivalent of HCl | Monoprotonation of the diamine to differentiate the nucleophilicity of the amino groups. researchgate.net |
| 2 | 1 equivalent of Boc2O | Selective reaction with the free (more nucleophilic) amino group. researchgate.net |
This approach provides a straightforward and efficient route to intermediates like this compound, which are valuable building blocks in the synthesis of pharmaceuticals and other complex organic molecules.
Aqueous and Anhydrous Reaction Conditions
The N-tert-butoxycarbonylation of amines, including aromatic amines like 3-fluoro-5-aminophenylamine, can be effectively carried out under both aqueous and anhydrous conditions. The choice of solvent system can significantly influence reaction rates, yields, and chemoselectivity.
Anhydrous Conditions: Traditionally, anhydrous organic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (CH3CN) are employed for N-Boc protection. orgsyn.org These conditions are often favored to prevent potential side reactions and to ensure the stability of the Boc anhydride reagent, which can be susceptible to hydrolysis. For instance, the reaction of aniline (B41778) with di-tert-butyl dicarbonate (Boc)₂O in DCM has been shown to proceed to completion, yielding the corresponding N-Boc derivative. derpharmachemica.com While effective, these methods often necessitate the use of dry solvents and inert atmospheres, which can add to the complexity and cost of the synthesis.
Aqueous Conditions: More recently, greener and more environmentally benign methods utilizing water as a solvent have been developed. nih.govorganic-chemistry.org Catalyst-free N-tert-butoxycarbonylation of amines in water has been demonstrated to be a highly efficient and chemoselective method. organic-chemistry.org These reactions can often proceed at room temperature, avoiding the need for heating or cooling. organic-chemistry.org The use of water as a solvent is not only cost-effective and environmentally friendly but can also enhance reaction rates and selectivity in some cases. organic-chemistry.org For amines with limited water solubility, a co-solvent such as acetone (B3395972) may be used. nih.gov The chemoselectivity in aqueous media is noteworthy, with reactions yielding the mono-N-Boc protected product without the formation of common side products like isocyanates or ureas. organic-chemistry.org
The following table summarizes the impact of different solvents on the yield of N-tert-butoxycarbonylation of aniline, demonstrating the feasibility of both aqueous and anhydrous systems.
| Solvent | Yield (%) | Reference |
| Dichloromethane | 95 | derpharmachemica.com |
| Acetonitrile | 80 | derpharmachemica.com |
| Toluene | 80 | derpharmachemica.com |
| Water (catalyst-free) | High | organic-chemistry.org |
| Solvent-free | ~100 | derpharmachemica.com |
Catalytic Methodologies for N-tert-Butoxycarbonylation
To enhance the efficiency and selectivity of the N-tert-butoxycarbonylation reaction, various catalytic methodologies have been explored. These approaches often lead to faster reaction times, milder reaction conditions, and improved yields, particularly for less reactive aromatic amines.
Ionic Liquid Catalysis
Ionic liquids (ILs) have emerged as effective catalysts for a range of organic transformations, including the N-Boc protection of amines. researchgate.netresearchgate.net Protic ionic liquids, such as imidazolium (B1220033) trifluoroacetate, have been shown to be efficient catalysts for the chemo-selective N-tert-butoxycarbonylation of amines with (Boc)₂O under solvent-free conditions. researchgate.net This methodology offers several advantages, including operational simplicity, rapid reaction times, high selectivity, and excellent yields. researchgate.net Notably, unwanted side products such as isocyanates, ureas, or N,N-di-Boc derivatives are generally not observed. researchgate.net The reusability of the ionic liquid catalyst further enhances the green credentials of this approach. researchgate.net
Research has demonstrated the successful N-Boc protection of a wide variety of aliphatic and aromatic amines using ionic liquid catalysis. researchgate.net Halogenated anilines, which are structurally related to the target compound's precursor, have been efficiently converted to their corresponding N-Boc derivatives using this method. researchgate.net
Solid-Supported Acid Catalysis
Solid-supported acid catalysts provide a practical and environmentally friendly alternative for N-tert-butoxycarbonylation. These heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration, facilitating product purification and catalyst recycling. derpharmachemica.com Amberlite-IR 120, a strongly acidic ion-exchange resin, has been successfully employed as a catalyst for the N-Boc protection of both aliphatic and aromatic amines under solvent-free conditions. derpharmachemica.com This method is characterized by very short reaction times (1-3 minutes) and high to excellent yields. derpharmachemica.com
The catalytic activity of solid acids like H-BEA zeolite has also been investigated for the deprotection of N-Boc groups, highlighting their utility in both the forward and reverse reactions. rsc.org The choice of a solid acid catalyst can be tailored to the specific substrate and desired reaction conditions, offering a versatile tool for the synthesis of carbamates.
The following table provides a comparison of reaction times and yields for the N-Boc protection of aniline using a solid-supported acid catalyst under solvent-free conditions.
| Substrate | Time (min) | Yield (%) | Reference |
| Aniline | <1 | 99 | derpharmachemica.com |
| p-Toluidine | 1 | 98 | derpharmachemica.com |
| p-Chloroaniline | 1 | 96 | derpharmachemica.com |
| p-Nitroaniline | 3 | 92 | derpharmachemica.com |
Orthogonal Protection Considerations
In the synthesis of complex molecules with multiple functional groups, the concept of orthogonal protection is crucial. peptide.combiosynth.com This strategy involves the use of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of others. biosynth.comiris-biotech.de The tert-butoxycarbonyl (Boc) group is a key component of many orthogonal protection schemes, particularly in peptide synthesis. peptide.combiosynth.com
The Boc group is typically stable to basic conditions and hydrogenolysis but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). biosynth.com This characteristic allows it to be used in conjunction with other protecting groups such as the fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, and the benzyloxycarbonyl (Cbz or Z) group, which is removed by hydrogenolysis. peptide.combiosynth.com
The following table summarizes the removal conditions for common orthogonal protecting groups used in conjunction with Boc.
| Protecting Group | Abbreviation | Removal Conditions | Reference |
| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | biosynth.com |
| Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) | biosynth.comiris-biotech.de |
| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (H₂/Pd) | biosynth.com |
Multi-step Synthetic Routes for Related Fluorophenylcarbamates
The synthesis of more complex fluorophenylcarbamates often requires multi-step sequences involving a series of chemical transformations. A common and effective strategy involves a sequence of acylation, nucleophilic substitution, and reduction.
Sequential Acylation, Nucleophilic Substitution, and Reduction Approaches
A representative multi-step synthesis of a related fluorophenylcarbamate is the preparation of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, which starts from 4-fluoro-2-methoxy-5-nitroaniline. researchgate.net This synthesis can be broken down into the following key steps:
Acylation: The synthesis commences with the protection of the amino group of the starting material, 4-fluoro-2-methoxy-5-nitroaniline, via acylation with di-tert-butyl dicarbonate ((Boc)₂O). This step introduces the tert-butoxycarbonyl group, yielding (4-fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester. researchgate.net This initial protection is crucial for directing the subsequent reactions to the desired positions on the aromatic ring.
Nucleophilic Aromatic Substitution: The next step involves a nucleophilic aromatic substitution reaction. The fluorine atom on the Boc-protected intermediate is displaced by a suitable nucleophile. In the documented synthesis, N¹,N¹,N²-trimethylethane-1,2-diamine is used as the nucleophile. researchgate.net This reaction is typically carried out at an elevated temperature in a suitable solvent such as N,N-Dimethylacetamide (DMA), and in the presence of a base like N,N-Diisopropylethylamine (DIPEA). researchgate.net
Reduction: The final step in this sequence is the reduction of the nitro group to an amino group. This transformation is a critical step in forming the desired diamino-substituted phenylcarbamate. A variety of reducing agents can be employed for this purpose. A common method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as ferric chloride (FeCl₃) and activated carbon. researchgate.net This reduction is typically performed in a protic solvent like ethanol (B145695) at an elevated temperature. researchgate.net
Reductive Amination Protocols
Reductive amination, also known as reductive alkylation, is a cornerstone of organic synthesis for the formation of carbon-nitrogen bonds. This method transforms a carbonyl group into an amine through the intermediate formation of an imine or enamine, which is subsequently reduced in situ to the corresponding amine. The process is highly valued for its efficiency, often proceeding as a one-pot reaction with high yields.
The primary application of reductive amination concerning this compound involves the synthesis of its N-substituted analogues. The free primary amino group on the molecule can react with a variety of aldehydes and ketones to generate a diverse library of secondary amines. The general mechanism involves the initial acid-catalyzed reaction between the primary amine of the carbamate and a carbonyl compound to form a Schiff base (imine). This intermediate is not isolated but is immediately reduced by a hydride-donating reagent present in the reaction mixture.
Commonly employed reducing agents are selected for their mildness and selectivity, as they must reduce the imine intermediate without affecting the carbonyl group of the starting material or other functional groups in the molecule. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) is a particularly effective reagent for this purpose due to its mild nature and tolerance of acidic conditions which favor imine formation. nih.gov Other hydrides like sodium cyanoborohydride (NaBH₃CN) are also used, though often with greater caution due to toxicity concerns.
A typical protocol for synthesizing an N-alkylated analogue of this compound would involve dissolving the carbamate in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), followed by the addition of the desired aldehyde or ketone. A mild acid catalyst, like acetic acid, is often included to facilitate imine formation. The reducing agent, typically STAB, is then added, and the reaction is stirred at room temperature until completion. This approach has been successfully used for the direct reductive amination of aromatic aldehydes with aliphatic amino esters. nih.gov Microwave-assisted protocols using catalysts like dibutyltin (B87310) dichloride with phenylsilane (B129415) as the reductant have also been developed to accelerate this transformation. organic-chemistry.org
| Parameter | Typical Conditions for Reductive Amination | Reference(s) |
| Amine Substrate | Primary or secondary amines | nih.govorganic-chemistry.org |
| Carbonyl Substrate | Aliphatic or aromatic aldehydes/ketones | nih.govorganic-chemistry.org |
| Reducing Agent | Sodium triacetoxyborohydride (STAB), Phenylsilane | nih.govorganic-chemistry.org |
| Catalyst | Acetic Acid (for imine formation), Dibutyltin dichloride (for microwave) | nih.govorganic-chemistry.org |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | nih.govorganic-chemistry.org |
| Temperature | Room Temperature or 100 °C (microwave) | nih.govorganic-chemistry.org |
| Reaction Time | Minutes to several hours | nih.govorganic-chemistry.org |
Solid-Phase Synthesis Techniques
Solid-phase synthesis (SPS) is a powerful technique that facilitates the construction of complex molecules and libraries of compounds by anchoring a starting material to an insoluble polymer support (resin). The key advantage of SPS is the simplification of the purification process; excess reagents and by-products are removed by simple filtration and washing of the resin, obviating the need for traditional chromatographic purification after each step.
While direct solid-phase synthesis of this compound is not a common approach, this molecule serves as a valuable building block for the solid-phase synthesis of more complex structures, such as peptide analogues or combinatorial libraries. The primary amino group provides a reactive handle for coupling to a resin-bound molecule.
For example, in a typical workflow, a carboxylic acid could be anchored to a resin (e.g., Wang or Rink Amide resin). After deprotection of the acid, this compound could be coupled to the resin-bound acid using standard peptide coupling reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). nih.gov The Boc-protecting group on the carbamate nitrogen is stable to the basic conditions often used for Fmoc group removal in standard peptide synthesis, allowing for orthogonal protection strategies. organic-chemistry.orgmasterorganicchemistry.com
Conversely, a synthetic strategy could be designed where a precursor, such as 3-fluoro-5-nitrobenzoic acid, is first attached to a resin. Subsequent chemical transformations on the solid support could include reduction of the nitro group to an amine, followed by protection of this newly formed amine with a Boc group, and further elaboration before the final product is cleaved from the resin. Cleavage is typically achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA), which simultaneously removes the Boc group and other acid-labile side-chain protecting groups. ub.edu This general strategy allows for the modular construction of diverse analogues.
| Step | Common Reagents & Conditions | Purpose | Reference(s) |
| Resin | Polystyrene-based supports (e.g., Wang, Rink Amide) | Insoluble support for synthesis | nih.gov |
| Coupling | PyBOP, TBTU, DIPEA in DMF | Formation of amide bonds | nih.gov |
| Temporary Protection | Fmoc (Fluorenylmethyloxycarbonyl) | Protects α-amino groups during coupling | masterorganicchemistry.com |
| Deprotection (Fmoc) | 20% Piperidine in DMF | Removes Fmoc group to allow chain elongation | ub.edu |
| Final Cleavage | 95% Trifluoroacetic acid (TFA) with scavengers | Releases the final product from the resin | ub.edu |
Reactivity and Reaction Mechanisms of Tert Butyl N 3 Amino 5 Fluorophenyl Carbamate
tert-Butoxycarbonyl (Boc) Deprotection Mechanisms
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a broad range of nucleophilic and basic conditions, while being readily removable under acidic conditions. organic-chemistry.org The cleavage of the Boc group from the carbamate (B1207046) is a critical step in synthetic pathways involving this intermediate.
The most common method for the deprotection of Boc-protected amines is acid-catalyzed hydrolysis. fishersci.co.uk The reaction is typically performed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in a suitable organic solvent like dichloromethane (B109758) (DCM) or dioxane. fishersci.co.ukmasterorganicchemistry.com
The mechanism proceeds through a series of well-understood steps: masterorganicchemistry.comcommonorganicchemistry.com
Protonation: The process begins with the protonation of the carbonyl oxygen of the carbamate group by the acid. This initial step activates the group for cleavage.
Fragmentation: The protonated carbamate then fragments, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas. commonorganicchemistry.com
Amine Formation: This decarboxylation yields the free amine, which is subsequently protonated by the excess acid in the reaction medium to form the corresponding ammonium (B1175870) salt. commonorganicchemistry.com
This deprotection is generally fast and efficient, often proceeding to completion at room temperature. fishersci.co.uk Studies on the kinetics of N-Boc cleavage have shown that the reaction rate can exhibit a second-order dependence on the concentration of strong acids like HCl, highlighting the sensitivity of the reaction to acid levels. acs.org
Table 1: Common Acidic Reagents for Boc Deprotection This table is interactive. Click on the headers to sort.
| Reagent | Typical Conditions | Solvent(s) | Reference(s) |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Neat or 25-50% solution | Dichloromethane (DCM) | masterorganicchemistry.com, fishersci.co.uk |
| Hydrochloric Acid (HCl) | 4M solution | Dioxane, Ethyl Acetate | fishersci.co.uk, rsc.org |
| Sulfuric Acid (H₂SO₄) | Catalytic to stoichiometric | Dichloromethane (DCM) | acs.org |
A potential complication during acid-catalyzed deprotection is the reactivity of the liberated tert-butyl cation. commonorganicchemistry.com This electrophilic species can alkylate nucleophilic sites within the substrate or product molecule, particularly if the aromatic ring is electron-rich or if other sensitive functional groups are present. organic-chemistry.org
To mitigate these undesirable side reactions, nucleophilic scavengers are often added to the reaction mixture. These agents act by trapping the tert-butyl cation as it forms. commonorganicchemistry.com Common scavengers include silanes and thiols, which effectively quench the carbocation. organic-chemistry.orgresearchgate.net
Table 2: Common Nucleophilic Scavengers in Boc Deprotection This table is interactive. Click on the headers to sort.
| Scavenger | Class | Function | Reference(s) |
|---|---|---|---|
| Triethylsilane (TES) | Silane | Forms triethyl(tert-butyl)silane | researchgate.net |
| Triisopropylsilane (TIS) | Silane | Forms triisopropyl(tert-butyl)silane | researchgate.net |
| Thiophenol | Thiol | Undergoes Friedel-Crafts alkylation | organic-chemistry.org |
While effective, the harsh conditions of strong acidolysis can be incompatible with sensitive substrates. This has prompted the development of milder, catalytic methods for Boc deprotection. These strategies often employ Lewis acids or other catalytic systems that can facilitate cleavage without the need for stoichiometric amounts of strong Brønsted acids. rsc.orgnih.gov
For instance, various metal salts have been shown to catalyze the removal of the Boc group. Iron(III) salts have been reported as sustainable and practical catalysts for this transformation. mdpi.com Other systems, such as zinc bromide (ZnBr₂) in DCM or a catalytic amount of the tris-4-bromophenylamminium radical cation ("magic blue") with triethylsilane, also provide effective deprotection under milder conditions. fishersci.co.uknih.gov These methods can offer improved chemoselectivity, allowing for the removal of a Boc group in the presence of other acid-labile functionalities. researchgate.net
Table 3: Selected Catalytic Systems for Boc Deprotection This table is interactive. Click on the headers to sort.
| Catalyst System | Reagent(s) | Solvent(s) | Reference(s) |
|---|---|---|---|
| Iron(III) Catalysis | FeCl₃ (catalytic) | Not specified | mdpi.com |
| Zinc Bromide | ZnBr₂ (excess) | Dichloromethane (DCM) | fishersci.co.uk, researchgate.net |
| Radical Cation | Tris(4-bromophenyl)ammonium hexachloroantimonate (Magic Blue), Triethylsilane | Not specified | nih.gov |
Reactivity of the Aryl Amine Moiety
The free amino group at the 3-position of the phenyl ring is a key site of reactivity. As a primary arylamine, it behaves as a nucleophile and can participate in a variety of bond-forming reactions. The presence of the fluorine atom at the 5-position exerts an electron-withdrawing inductive effect, which slightly attenuates the basicity and nucleophilicity of the amino group compared to unsubstituted aniline (B41778).
Following the deprotection of the carbamate, the resulting 3-fluoro-1,5-diaminobenzene derivative can undergo further C-N bond-forming reactions. The primary amino group can act as a nucleophile in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. organic-chemistry.org These reactions are powerful methods for the synthesis of more complex triarylamines or N-aryl heterocycles, which are common motifs in pharmaceuticals and materials science. nih.gov
In a typical Buchwald-Hartwig reaction, the aryl amine is coupled with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance. organic-chemistry.org
The nucleophilic character of the aryl amine makes it readily susceptible to acylation. Reaction with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling reagents) leads to the formation of a stable amide bond. This transformation is fundamental in organic synthesis, particularly in the construction of peptide linkages and the synthesis of various biologically active molecules. researchgate.net
For example, coupling the free amine with a carboxylic acid using standard peptide coupling reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) would yield the corresponding amide derivative. researchgate.net This reaction is central to building larger molecular architectures from the tert-butyl N-(3-amino-5-fluorophenyl)carbamate scaffold.
Derivatization Reactions of the Primary Amino Group
The primary amino group (-NH₂) of this compound is a nucleophilic center and readily participates in a variety of chemical reactions to form a diverse range of derivatives. These reactions are fundamental for introducing new functionalities and building molecular complexity.
Acylation Reactions: The primary amine can be readily acylated to form amides. This is typically achieved by reacting the compound with an acylating agent such as an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. For instance, the reaction with various substituted carboxylic acids in the presence of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) yields the corresponding N-acylated products. nih.gov The reaction conditions are generally mild, and the yields are often high.
Sulfonylation Reactions: Similarly, reaction with sulfonyl chlorides in the presence of a base like pyridine (B92270) or triethylamine (B128534) leads to the formation of sulfonamides. This reaction is crucial for the synthesis of various therapeutic agents. For example, treatment of a carbamate precursor with n-butyllithium followed by N-fluorobenzenesulfonimide (NFSI) can yield a sulfonamide derivative, highlighting a pathway to introduce sulfonyl groups. nih.govresearchgate.net
Urea (B33335) Formation: The primary amino group can react with isocyanates to form substituted ureas. This reaction is a common strategy in drug discovery for creating compounds with hydrogen-bonding capabilities. The reaction of an amine with an isocyanate is typically straightforward and proceeds under mild conditions, often at room temperature in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (DCM), without the need for a base. mdpi.comcommonorganicchemistry.com A representative reaction involves treating tert-butyl (6-aminohexyl)carbamate with 3-fluorophenyl isocyanate in the presence of triethylamine in diethyl ether to yield the corresponding urea derivative. mdpi.com
Below is an interactive data table summarizing these derivatization reactions:
| Reaction Type | Reagent Class | Typical Reagents | Product |
| Acylation | Acylating Agents | Acyl chlorides, Carboxylic anhydrides, Carboxylic acids with coupling agents (EDCI, HOBt) | Amide |
| Sulfonylation | Sulfonylating Agents | Sulfonyl chlorides | Sulfonamide |
| Urea Formation | Isocyanates | Alkyl or Aryl isocyanates | Substituted Urea |
Influence of Fluorine Substitution on Aromatic Ring Reactivity
The fluorine atom at the 5-position of the aromatic ring significantly influences the reactivity of this compound in electrophilic and nucleophilic aromatic substitution reactions. This influence stems from the dual electronic effects of fluorine: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R).
In the context of electrophilic aromatic substitution (EAS) , the strong -I effect of fluorine deactivates the aromatic ring towards attack by electrophiles, making the reaction slower compared to unsubstituted aniline. However, the amino group (-NH₂) and the Boc-protected amino group (-NHBoc) are both strong activating groups and ortho-, para-directors due to their +R effects. The directing influence of these groups generally outweighs the deactivating effect of fluorine. Consequently, electrophilic substitution is expected to occur at the positions ortho and para to the amino and NHBoc groups, which are positions 2, 4, and 6. The fluorine atom will also direct incoming electrophiles to its ortho and para positions. The interplay of these directing effects will determine the final regioselectivity of the substitution. For instance, in Friedel-Crafts acylation, an acyl group is introduced onto the aromatic ring, and the position of substitution will be governed by the combined directing effects of the existing substituents. nih.govwikipedia.org
In nucleophilic aromatic substitution (SNAr) , the presence of the electron-withdrawing fluorine atom can activate the ring towards attack by nucleophiles, particularly if there is a suitable leaving group at an ortho or para position. However, in this compound, there are no other leaving groups on the ring. Therefore, direct SNAr involving the displacement of another group is unlikely. Instead, the fluorine atom itself could potentially be displaced under harsh reaction conditions, although this is generally difficult on an unactivated benzene (B151609) ring. The rate of nucleophilic aromatic substitution is significantly enhanced by the presence of strong electron-withdrawing groups ortho and para to the leaving group. youtube.com
The following table summarizes the expected influence of the substituents on the aromatic ring's reactivity:
| Substituent | Electronic Effect | Influence on EAS | Directing Effect |
| -NH₂ | Activating (+R > -I) | Activates | Ortho, Para |
| -NHBoc | Activating (+R > -I) | Activates | Ortho, Para |
| -F | Deactivating (-I > +R) | Deactivates | Ortho, Para |
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies specifically for the reactions of this compound are not extensively reported in the literature. However, the mechanisms of its key transformations can be inferred from well-established principles of organic chemistry and studies on analogous systems.
The N-acylation of the primary amino group proceeds through a nucleophilic addition-elimination mechanism. studylib.net The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride). This leads to the formation of a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride ion) is eliminated, and a proton is lost from the nitrogen atom, often facilitated by a base, to yield the stable amide product.
The mechanism of urea formation from an amine and an isocyanate is a nucleophilic addition reaction. commonorganicchemistry.com The nitrogen atom of the primary amino group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This concerted step results in the formation of the urea linkage.
The mechanism of electrophilic aromatic substitution on the benzene ring involves the attack of an electrophile on the electron-rich aromatic π-system to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The rate-determining step is the formation of this intermediate. The stability of the arenium ion is influenced by the electronic effects of the substituents on the ring. The activating groups (-NH₂ and -NHBoc) stabilize the positive charge in the intermediate through resonance, particularly when the attack occurs at the ortho and para positions. The final step is the rapid loss of a proton from the site of electrophilic attack, which restores the aromaticity of the ring. nih.govlibretexts.org
Further experimental and computational studies would be beneficial to provide a more detailed and quantitative understanding of the reaction mechanisms and to predict the regioselectivity of the various transformations involving this versatile chemical intermediate.
Applications of Tert Butyl N 3 Amino 5 Fluorophenyl Carbamate As a Versatile Synthetic Intermediate
Building Block for Complex Organic Scaffolds
The inherent functionality of tert-butyl N-(3-amino-5-fluorophenyl)carbamate—a nucleophilic primary amine, a latent amine functionality masked by a Boc group, and a fluorinated aromatic ring—makes it an ideal building block for constructing complex molecular architectures.
Mono-protected diamines are foundational for the synthesis of unsymmetrical ureas, which are significant motifs in medicinal chemistry and drug discovery. nih.gov The free primary amino group in this compound is nucleophilic and can readily react with isocyanates to form urea (B33335) linkages.
Alternatively, a well-established synthetic route involves the in-situ generation of an isocyanate from a Boc-protected amine. nih.govresearchgate.net In a practical one-pot synthesis, Boc-protected amines are treated with reagents like trifluoromethanesulfonyl anhydride (B1165640) and 2-chloropyridine (B119429) to form an isocyanate intermediate. nih.govorganic-chemistry.org This intermediate can then react with a different amine to yield unsymmetrical ureas. organic-chemistry.org This dual reactivity allows the title compound to be incorporated into urea-containing structures in two distinct ways, highlighting its versatility.
Table 1: Examples of Urea Synthesis from Boc-Protected Amines This table illustrates a general synthetic method applicable to Boc-protected amines, demonstrating the type of transformations in which this compound could potentially be used.
| Starting Boc-Amine | Reactant Amine | Product | Reference |
| Boc-benzylamine | Aniline (B41778) | 1-Benzyl-3-phenylurea | nih.gov |
| Boc-aniline | Benzylamine | 1-Benzyl-3-phenylurea | nih.gov |
| Boc-piperidine | Aniline | 1-Phenyl-3-(piperidin-1-yl)urea | organic-chemistry.org |
Polyamines are a class of organic compounds with two or more primary amino groups that are crucial in cell biology. The synthesis of complex or selectively functionalized polyamines often relies on building blocks with protected amino groups to control reactivity. kiku.dk A common challenge in polyamine synthesis is the selective protection of different amino groups to allow for stepwise elaboration of the molecular structure. kiku.dk
This compound can serve as a foundational unit in such syntheses. The free amine can undergo standard amine alkylation reactions with haloalkanes that contain another protected amine function. Following this, deprotection of the Boc group would reveal a new primary amine, allowing for further chain extension or functionalization. This iterative approach is central to building complex polyamine scaffolds.
Phenylenediamines are valuable precursors for a wide variety of nitrogen-containing heterocyclic compounds. For instance, ortho-phenylenediamines are well-known starting materials for the synthesis of benzimidazoles, which possess a broad spectrum of biological activities. researchgate.net While the meta-orientation of the amino groups in this compound precludes the direct formation of benzimidazoles, it enables the synthesis of other important heterocyclic systems.
After deprotection of the Boc group to yield 3-fluoro-1,5-phenylenediamine, the resulting diamine can react with dicarbonyl compounds, or their equivalents, to form various fused heterocyclic rings. The differential reactivity of the two amino groups, influenced by the electronic effect of the fluorine atom, could be exploited for regioselective cyclization reactions.
Contribution to Modular Synthesis Approaches
Modular synthesis involves the stepwise assembly of complex molecules from versatile, functionalized building blocks. researchgate.netacs.org The distinct functionalities on this compound make it an excellent component for such strategies. The free amine allows for an initial coupling reaction (e.g., amidation, urea formation, or reductive amination), attaching the first "module." Subsequently, the Boc-protecting group can be removed under acidic conditions to reveal the second amino group, which can then be reacted with another molecular fragment. organic-chemistry.org This orthogonality allows for a controlled, stepwise construction of complex molecules, where different components can be easily varied. acs.org The fluorine atom also acts as a useful spectroscopic probe (¹⁹F NMR) and a potential site for modifying the molecule's electronic properties. acs.org
Intermediate in the Preparation of Advanced Chemical Entities
Fluorinated aniline derivatives are privileged structures in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. nih.govnih.gov The fluorine atom can enhance binding affinity through favorable interactions in the protein's active site and can improve metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov
Many kinase inhibitors contain a central aniline or phenylenediamine core that is further functionalized to interact with the kinase active site. otavachemicals.com this compound is an ideal starting material for such molecules. It provides the necessary aminofluorophenyl scaffold, and its orthogonally protected amines allow for the sequential introduction of different pharmacophoric groups required for biological activity. For example, it could be used in the synthesis of inhibitors for EGFR (Epidermal Growth Factor Receptor) or other kinases implicated in cancer. researchgate.net The ability to selectively elaborate the molecule at two different points makes this compound a valuable intermediate for creating libraries of potential drug candidates for structure-activity relationship (SAR) studies. nih.gov
Computational Chemistry and Molecular Modeling Studies of Tert Butyl N 3 Amino 5 Fluorophenyl Carbamate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of molecules. indexcopernicus.com These methods allow for the detailed investigation of molecular orbitals and the prediction of reaction mechanisms.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net
For tert-butyl N-(3-amino-5-fluorophenyl)carbamate, the HOMO is expected to be localized primarily on the electron-rich phenylenediamine moiety, due to the electron-donating effects of the amino and carbamate (B1207046) groups. The LUMO, conversely, would likely be distributed over the carbamate group and the aromatic ring. The fluorine atom, being highly electronegative, would influence the energy levels of these orbitals. Computational studies on similar aromatic compounds have demonstrated that substituents significantly impact the HOMO-LUMO gap. researchgate.net
Table 1: Representative Frontier Molecular Orbital Data for Aromatic Carbamates
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |
Note: The values presented are illustrative and based on DFT calculations for structurally related aromatic carbamate compounds. The precise values for this compound would require specific calculations.
Quantum chemical calculations are pivotal in mapping potential reaction pathways and identifying the associated transition states. For this compound, a common reaction is the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group. researchgate.net
Theoretical models can simulate this deprotection mechanism. The calculation would involve modeling the protonation of the carbamate's carbonyl oxygen or nitrogen, followed by the heterolytic cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates. By calculating the potential energy surface for this process, researchers can identify the transition state structure and determine the activation energy, providing a quantitative measure of the reaction's feasibility. acs.org
Conformational Analysis and Energy Minimization Studies
The three-dimensional structure and flexibility of a molecule are crucial to its function and interactions. Conformational analysis and energy minimization studies are used to identify the most stable conformations (lowest energy states) of a molecule.
The presence of N-H groups in both the amino and carbamate functionalities, along with electronegative oxygen, nitrogen, and fluorine atoms, allows this compound to participate in both intra- and intermolecular hydrogen bonding.
Intermolecular Hydrogen Bonding: In the solid state, molecules can form extensive networks of hydrogen bonds. A likely interaction is the formation of a hydrogen bond between the N-H of the carbamate on one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. researchgate.net Such interactions are known to stabilize crystal lattice structures. mdpi.comresearchgate.net
Intramolecular Hydrogen Bonding: While less common for this specific arrangement, computational models could explore the possibility of weak hydrogen bonds between the amino group's hydrogens and the nearby fluorine atom or carbamate oxygen, which would influence the molecule's preferred conformation.
Table 2: Potential Hydrogen Bonding Parameters
| Bond Type | Donor | Acceptor | Typical Calculated Distance (Å) | Typical Calculated Angle (°) |
| Intermolecular | N-H (carbamate) | O=C (carbamate) | 2.0 - 2.5 | 160 - 175 |
| Intermolecular | N-H (amino) | O=C (carbamate) | 2.1 - 2.6 | 155 - 170 |
| Intermolecular | N-H (amino) | N (amino) | 2.2 - 2.7 | 150 - 165 |
Note: These parameters are based on typical values observed in crystal structures and computational studies of similar organic molecules containing carbamate and amino groups. researchgate.net
Molecular flexibility is largely determined by the energy barriers to rotation around single bonds. For this compound, several key rotational barriers exist:
Carbamate C-N Bond: The C-N bond of a carbamate has significant partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl group. This restricts rotation, creating a significant energy barrier. Experimental and theoretical studies on N-aryl carbamates have found these barriers to be in the range of 11–13 kcal/mol. researchgate.net This rotation leads to the existence of syn and anti rotamers.
Aryl C-N Bond: Rotation around the bond connecting the phenyl ring to the carbamate nitrogen also has a barrier, influenced by steric hindrance between the ring substituents and the bulky carbamate group.
tert-Butyl Group: Rotation of the tert-butyl group is generally facile with a low energy barrier.
Computational methods can precisely calculate these rotational barriers by mapping the change in energy as the dihedral angle of the bond is systematically varied. nd.edu
Theoretical Prediction of Chemical Reactivity and Selectivity
Computational models can predict the chemical reactivity and selectivity of this compound by analyzing its electronic properties.
The distribution of the HOMO indicates the regions most susceptible to electrophilic attack. For this molecule, the HOMO density is highest on the aromatic ring, which is activated by the electron-donating amino group. Therefore, electrophilic aromatic substitution would be predicted to occur on the ring. Molecular electrostatic potential (MEP) maps can further refine this prediction, highlighting the carbon atoms ortho and para to the amino group as the most nucleophilic sites (electron-rich, negative potential).
Conversely, the LUMO distribution highlights sites prone to nucleophilic attack. The carbonyl carbon of the carbamate group is electron-deficient and would be a primary site for attack by nucleophiles.
These theoretical predictions are invaluable for designing synthetic routes and understanding the molecule's behavior in chemical reactions, such as its use as an intermediate in the synthesis of more complex molecules. atlantis-press.com
Molecular Dynamics Simulations for Dynamic Behavior
As of the latest literature surveys, specific molecular dynamics (MD) simulation studies exclusively focused on this compound have not been extensively reported. MD simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. The absence of such dedicated studies indicates a research gap in understanding the full dynamic profile of this particular compound.
However, the principles of molecular dynamics and findings from studies on structurally analogous compounds can provide a theoretical framework for predicting its dynamic behavior. Such simulations would be invaluable for elucidating the conformational landscape, solvent interactions, and potential binding modes of this compound with biological targets.
A hypothetical molecular dynamics simulation would typically involve the following steps:
System Setup: A three-dimensional model of the this compound molecule would be placed in a simulation box, solvated with an appropriate solvent, typically water, to mimic physiological conditions.
Force Field Application: A suitable force field (e.g., AMBER, CHARMM, or GROMOS) would be chosen to define the potential energy of the system. The force field comprises parameters for bond lengths, angles, dihedrals, and non-bonded interactions.
Equilibration: The system would undergo an equilibration phase, where the temperature and pressure are gradually adjusted to the desired simulation conditions, allowing the system to relax to a stable state.
Production Run: Following equilibration, the production simulation is run for an extended period (nanoseconds to microseconds), during which the trajectories of all atoms are recorded.
Analysis of these trajectories would yield critical data on the molecule's flexibility, particularly concerning the rotation around single bonds, such as the carbamate linkage and the bond connecting the phenyl ring to the nitrogen atom.
Potential Insights from Future Molecular Dynamics Simulations:
| Predicted Dynamic Behavior | Potential Implications |
| Conformational Flexibility of Carbamate Group | The orientation of the tert-butyl and phenyl moieties relative to each other would likely fluctuate, influencing its interaction with other molecules. |
| Rotational Freedom of Phenyl Ring | The fluorinated phenyl ring's rotation would affect the accessibility of the amino group and the overall shape of the molecule. |
| Hydrogen Bonding Dynamics | The amino and carbamate groups are potential hydrogen bond donors and acceptors. Simulations could reveal the stability and lifetime of these bonds with solvent molecules or binding partners. |
| Solvation Shell Structure | Understanding the arrangement of water molecules around the compound is crucial for its solubility and pharmacokinetic properties. |
While dedicated molecular dynamics simulation data for this compound is not currently available, the application of this computational technique holds significant promise for a deeper understanding of its dynamic properties and structure-function relationships. Future research in this area would be highly beneficial for the scientific community.
Derivatization Strategies for Analytical and Mechanistic Studies of Tert Butyl N 3 Amino 5 Fluorophenyl Carbamate
Approaches for Enhanced Chromatographic Performance
Derivatization is a critical step in overcoming challenges associated with the analysis of aromatic amines, such as poor detector response or suboptimal chromatographic peak shape. By chemically modifying the primary amino group of tert-butyl N-(3-amino-5-fluorophenyl)carbamate, its physicochemical properties can be tailored for specific analytical techniques.
To enhance detection sensitivity in liquid chromatography, particularly with ultraviolet (UV) or fluorescence detectors, chromophoric or fluorophoric tags can be covalently attached to the primary amine. researchgate.netnih.gov This pre-column derivatization approach significantly lowers the limits of detection. academicjournals.org
UV-Visible Chromophores : Reagents that introduce highly conjugated systems can be used to increase molar absorptivity, making the derivative more responsive to UV-Vis detection.
Fluorophores : For high-sensitivity analysis, fluorescent tagging agents are employed. These reagents react with the primary amine to form stable, highly fluorescent derivatives. thermofisher.com Common fluorogenic reagents include Dansyl chloride, 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). yakhak.orglcms.cz The choice of reagent depends on the required excitation and emission wavelengths and the sample matrix. nih.gov
The following table summarizes common labeling reagents for amines.
Direct analysis of this compound by gas chromatography is challenging due to the polarity of the primary amino group, which can lead to poor peak shape and thermal instability. sigmaaldrich.com Derivatization is essential to increase volatility and reduce interactions with the stationary phase. weber.husemanticscholar.org
Common derivatization strategies for amines in GC include:
Silylation : This involves replacing the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective. TBDMS derivatives offer greater hydrolytic stability compared to TMS derivatives. sigmaaldrich.com
Acylation : Reaction with acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA) or 4-carbethoxyhexafluorobutyryl chloride, converts the amine into a less polar and more volatile amide derivative. nih.govnih.gov These halogenated derivatives are particularly useful for sensitive detection using an electron capture detector (ECD).
Both pre- and post-column derivatization techniques are widely applied in LC to enhance the analysis of amines. actascientific.com
Pre-Column Derivatization : This is the most common approach, where the analyte is derivatized before injection into the LC system. academicjournals.orgnih.gov This method allows for the separation of excess reagent from the derivatized analyte and offers flexibility in reaction conditions. researchgate.net Reagents like AQC and Dansyl chloride are exclusively used in pre-column setups. lcms.cz
Post-Column Derivatization : In this technique, the derivatizing reagent is introduced into the mobile phase after the analytical column but before the detector. actascientific.com This approach is advantageous as it avoids the formation of multiple derivative products and potential interference from reagent peaks during separation. actascientific.com Reagents like o-phthalaldehyde (B127526) (OPA) and ninhydrin (B49086) are often used for the post-column detection of primary amines. actascientific.com
Derivatization for Stereochemical Analysis
Although this compound is an achiral molecule, its primary amino group can be derivatized to facilitate the stereochemical analysis of chiral molecules or to resolve chiral analogues of the compound itself.
The reaction of a chiral analyte containing a primary amine with an enantiomerically pure chiral derivatizing agent (CDA) results in the formation of diastereomers. libretexts.org These diastereomers possess different physical and chemical properties, allowing for their separation using standard, non-chiral chromatographic techniques. nih.govthieme-connect.de
For a chiral analogue of this compound, reaction with a CDA would produce a pair of diastereomers that can be chromatographically resolved.
The table below lists common chiral derivatizing agents for amines.
Once diastereomers are formed, their separation is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). The differences in the three-dimensional structures of the diastereomers lead to differential interactions with the stationary phase, resulting in different retention times. nih.gov
An alternative to derivatization for forming diastereomers is the direct separation of enantiomers using a chiral stationary phase (CSP). nih.govsigmaaldrich.com However, the derivatization approach allows for the use of more common and robust achiral columns. The choice between direct separation on a CSP and indirect separation via diastereomer formation depends on factors such as sample complexity, availability of the appropriate CSP, and the required sensitivity. nih.gov The formation of diastereomers is a well-established method that offers versatility and reliability for the enantiomeric resolution of chiral amines. libretexts.org
Reagents for Selective Functional Group Modification
The strategic derivatization of this compound is crucial for its application in analytical and mechanistic studies. The presence of two key functional groups—a primary aromatic amine and a tert-butoxycarbonyl (Boc)-protected amine—allows for selective modifications using a variety of reagents. These modifications can be tailored to introduce specific properties, such as fluorescence for detection, or to probe the compound's role in chemical reactions and biological interactions.
The primary amino group is a key target for derivatization due to its nucleophilic nature. Reagents that react with this group can be broadly categorized into acylating, sulfonylating, and alkylating agents. These modifications are instrumental in synthesizing derivatives for structure-activity relationship (SAR) studies, particularly in the development of enzyme inhibitors.
A significant application of this compound is as an intermediate in the synthesis of pyrimidine (B1678525) derivatives that act as MEK inhibitors for the treatment of proliferative diseases. In this context, the derivatization of the amino group is a critical step in building the final inhibitor structure.
Acylation Reagents
Acylation of the primary amino group is a common strategy to form amide bonds. This can be achieved using various acylating agents, such as acyl chlorides and carboxylic acids activated with coupling agents. For instance, in the synthesis of novel MEK inhibitors, the amino group of this compound is acylated with substituted pyrimidine carboxylic acids.
One specific example involves the reaction with 2-(2-fluoro-4-iodophenylamino)-4-methoxypyrimidine-5-carboxylic acid. This reaction is typically facilitated by a coupling agent like O-(7-azabenzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).
Table 1: Acylation Reagents for Derivatization
| Reagent Class | Specific Reagent | Functional Group Targeted | Resulting Derivative | Application Context |
|---|---|---|---|---|
| Activated Carboxylic Acids | 2-(2-fluoro-4-iodophenylamino)-4-methoxypyrimidine-5-carboxylic acid with HATU/DIPEA | Primary Aromatic Amine | N-(3-(tert-butoxycarbonylamino)-5-fluorophenyl)-2-((2-fluoro-4-iodophenyl)amino)-4-methoxypyrimidine-5-carboxamide | Synthesis of MEK inhibitors |
Sulfonylation Reagents
Sulfonylation is another important derivatization technique that targets the primary amino group to form sulfonamides. Sulfonyl chlorides are the most common reagents for this transformation. For example, the amino group of this compound can be reacted with substituted pyrimidine sulfonyl chlorides.
An illustrative case is the reaction with 2-(2-fluoro-4-iodophenylamino)-4-methoxypyrimidine-5-sulfonyl chloride. This reaction is typically carried out in the presence of a base like pyridine (B92270) to yield the corresponding sulfonamide derivative, tert-butyl N-(3-(N-(2-((2-fluoro-4-iodophenyl)amino)-4-methoxypyrimidin-5-yl)sulfamoyl)amino)-5-fluorophenyl)carbamate.
Table 2: Sulfonylation Reagents for Derivatization
| Reagent Class | Specific Reagent | Functional Group Targeted | Resulting Derivative | Application Context |
|---|---|---|---|---|
| Sulfonyl Chlorides | 2-(2-fluoro-4-iodophenylamino)-4-methoxypyrimidine-5-sulfonyl chloride | Primary Aromatic Amine | tert-butyl N-(3-(N-(2-((2-fluoro-4-iodophenyl)amino)-4-methoxypyrimidin-5-yl)sulfamoyl)amino)-5-fluorophenyl)carbamate | Synthesis of MEK inhibitors |
The selection of the derivatization reagent is dictated by the specific requirements of the study. For analytical purposes, reagents that introduce a chromophore or fluorophore are preferred to enhance detection sensitivity in techniques like high-performance liquid chromatography (HPLC). For mechanistic and synthetic studies, the choice of reagent is guided by the desired chemical transformation and the compatibility with other functional groups in the molecule. The Boc protecting group on the carbamate is generally stable under the conditions used for acylating or sulfonylating the primary amino group, allowing for selective modification.
Future Research Directions in Tert Butyl N 3 Amino 5 Fluorophenyl Carbamate Chemistry
Development of More Sustainable and Efficient Synthetic Routes
The current synthetic routes to tert-butyl N-(3-amino-5-fluorophenyl)carbamate and related compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will undoubtedly focus on the development of more sustainable and efficient synthetic strategies, aligning with the principles of green chemistry.
Key areas for advancement include:
Catalytic C-H Amination: Direct, catalytic C-H amination of 3-fluoroaniline (B1664137) derivatives would represent a significant leap in efficiency by minimizing the need for pre-functionalized starting materials. Research into novel transition-metal catalysts or photoredox systems could enable this transformation.
Flow Chemistry: The application of continuous flow technologies can offer enhanced control over reaction parameters, improve safety, and facilitate scalability. A continuous process for the synthesis of this compound could lead to higher throughput and purity.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions, thereby reducing the environmental impact.
A comparative overview of potential synthetic improvements is presented in Table 1.
| Current Approach | Potential Sustainable Alternative | Key Advantages of Alternative |
| Multi-step synthesis from nitroaromatics | Direct C-H amination of fluoroarenes | Atom economy, reduced step count |
| Batch processing | Continuous flow synthesis | Improved safety, scalability, and consistency |
| Use of stoichiometric reagents | Catalytic methods (metal or enzyme-based) | Reduced waste, milder conditions |
Exploration of Novel Reactivity Patterns
The reactivity of this compound is largely dictated by the interplay of its three key functional groups: the Boc-protected amine, the free aniline (B41778), and the fluorine substituent on the aromatic ring. While its use in standard coupling reactions is established, a deeper exploration of its reactivity could unveil novel synthetic applications.
Future research in this area could focus on:
Orthogonal Functionalization: Developing selective reactions that target either the free amino group or the Boc-protected amine, allowing for sequential and controlled elaboration of the molecule.
Directed C-H Functionalization: Investigating the directing group ability of the carbamate (B1207046) or the amino group to achieve regioselective C-H activation and functionalization of the aromatic ring.
Reactivity of the Fluorine Substituent: Exploring nucleophilic aromatic substitution (SNAr) reactions at the fluorine-bearing carbon, potentially activated by the other ring substituents, to introduce further complexity.
Photoredox Catalysis: Utilizing the electronic properties of the fluorinated aniline system to engage in novel photoredox-catalyzed transformations, such as radical additions or cross-couplings.
Expansion of Synthetic Utility in Complex Molecule Assembly
The primary value of this compound lies in its role as a building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries. Expanding its demonstrated utility in the synthesis of diverse and intricate molecular scaffolds is a key future direction.
Potential areas for expansion include:
Medicinal Chemistry: Its application as a key intermediate in the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents is an active area of research. The 3-amino-5-fluorophenyl motif is present in a number of biologically active compounds.
Materials Science: The incorporation of this fluorinated building block into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could be explored to fine-tune their electronic properties.
Diversity-Oriented Synthesis: Employing this compound in diversity-oriented synthesis campaigns to rapidly generate libraries of novel compounds for high-throughput screening.
Table 2 highlights the potential applications of this building block in the synthesis of complex molecules.
| Target Molecule Class | Potential Role of this compound |
| Kinase Inhibitors | Serves as a core scaffold for ATP-competitive or allosteric inhibitors. |
| GPCR Modulators | Provides a key pharmacophore for interaction with receptor binding sites. |
| Organic Electronic Materials | Acts as a modifiable unit to influence charge transport and photophysical properties. |
Advanced Computational Studies for Predictive Design
Computational chemistry offers a powerful toolkit for understanding and predicting the behavior of molecules, which can significantly accelerate the discovery and development of new synthetic methods and applications for this compound.
Future computational research could involve:
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum mechanical methods to elucidate the mechanisms of known and novel reactions involving this compound, providing insights that can guide reaction optimization.
Predictive Modeling of Reactivity: Developing quantitative structure-activity relationship (QSAR) models or employing machine learning algorithms to predict the reactivity of the different functional groups under various conditions, enabling the in silico design of new synthetic routes.
Virtual Screening for Novel Applications: Utilizing molecular docking and other computational screening techniques to identify potential new applications for molecules derived from this compound, for example, by screening virtual libraries against biological targets.
By focusing on these key areas, the scientific community can continue to build upon the existing knowledge of this compound, paving the way for new discoveries and innovations in chemical synthesis and beyond.
Q & A
Q. What are the standard synthetic routes for tert-butyl N-(3-amino-5-fluorophenyl)carbamate?
The synthesis typically involves reacting tert-butyl chloroformate with 3-amino-5-fluoroaniline in the presence of a base (e.g., triethylamine) to neutralize HCl generated during carbamate bond formation. Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF), with reactions conducted at 0–25°C under inert atmospheres. This method aligns with protocols for structurally similar tert-butyl carbamates .
Table 1: Representative Synthesis Conditions
| Reactants | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-amino-5-fluoroaniline + tert-butyl chloroformate | Triethylamine | DCM | 0–25°C | 75–85 |
Q. How is the purity and structural integrity of this compound assessed post-synthesis?
Analytical methods include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substitution patterns.
- HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>95% typical).
- LC-MS to detect trace impurities and validate molecular weight .
Q. What are the recommended storage conditions to ensure compound stability?
Store in airtight, light-protected containers under inert gas (argon/nitrogen) at room temperature. Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents. Stability studies on analogous carbamates indicate decomposition under acidic/basic conditions .
Advanced Research Questions
Q. How can reaction parameters be optimized to minimize side products (e.g., di-substitution or hydrolysis)?
- Temperature control : Maintain reaction at 0–5°C to suppress competing hydrolysis of tert-butyl chloroformate.
- Stoichiometry : Use a 10% excess of tert-butyl chloroformate to ensure complete amine conversion.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) effectively separates mono- and di-substituted byproducts .
Q. What in silico strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to active sites.
- Molecular dynamics (MD) simulations assess stability of ligand-target complexes over time. Studies on analogous carbamates highlight the importance of fluorine’s electronegativity and carbamate’s hydrogen-bonding capacity in target engagement .
Q. How can researchers reconcile conflicting biological activity data reported for structurally similar carbamates?
- Assay standardization : Reproduce studies under identical conditions (pH, temperature, cell lines).
- Orthogonal validation : Use complementary assays (e.g., enzymatic inhibition + cellular viability).
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluorine vs. trifluoromethyl) on activity .
Table 2: Biological Activity of Analogous Carbamates
| Compound | Substituents | Key Activity | Reference |
|---|---|---|---|
| tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate | CF₃ | Antitumor (IC₅₀ = 2.1 µM) | |
| tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate | NO₂, OH | Anti-inflammatory (COX-2 inhibition) |
Q. What experimental approaches elucidate degradation pathways under physiological conditions?
- Forced degradation studies : Expose the compound to pH extremes, heat, or UV light.
- LC-MS/MS identifies degradation products (e.g., free amine via carbamate hydrolysis).
- Accelerated stability testing (40°C/75% RH) predicts shelf-life .
Methodological Guidance
- Synthetic troubleshooting : If yields are low, confirm amine deprotonation (use stronger bases like DBU) or switch to anhydrous solvents.
- Biological assays : Pre-solubilize in DMSO (<0.1% final concentration) to avoid cytotoxicity .
- Data interpretation : Cross-reference spectral data (e.g., IR carbonyl stretches ~1700 cm⁻¹) with PubChem entries for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
